molecular formula C21H46O6Si B12689819 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane CAS No. 94277-90-4

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane

Cat. No.: B12689819
CAS No.: 94277-90-4
M. Wt: 422.7 g/mol
InChI Key: OYKRJAFWJPSUCH-UHFFFAOYSA-N
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Description

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is a complex organic compound with the molecular formula C27H54O6Si. This compound is characterized by its unique structure, which includes a silicon atom bonded to a dodecyl group and a 2-methoxyethoxy group, along with a tetraoxa framework. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with dodecyl and 2-methoxyethoxy groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and high yield. The process includes the purification of the final product using techniques such as distillation, crystallization, and chromatography. Quality control measures are implemented at various stages to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl or 2-methoxyethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction may produce silane derivatives. Substitution reactions can result in a variety of functionalized silicon compounds.

Scientific Research Applications

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity or enhanced drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 6-Dodecyl-6-(2-hydroxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
  • 6-Dodecyl-6-(2-ethoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
  • 6-Dodecyl-6-(2-methoxypropoxy)-2,5,7,10-tetraoxa-6-silaundecane

Uniqueness

6-Dodecyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is unique due to its specific combination of functional groups and its tetraoxa framework. This unique structure imparts distinctive chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

94277-90-4

Molecular Formula

C21H46O6Si

Molecular Weight

422.7 g/mol

IUPAC Name

dodecyl-tris(2-methoxyethoxy)silane

InChI

InChI=1S/C21H46O6Si/c1-5-6-7-8-9-10-11-12-13-14-21-28(25-18-15-22-2,26-19-16-23-3)27-20-17-24-4/h5-21H2,1-4H3

InChI Key

OYKRJAFWJPSUCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](OCCOC)(OCCOC)OCCOC

Origin of Product

United States

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